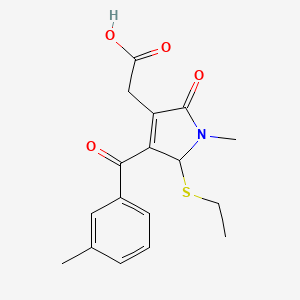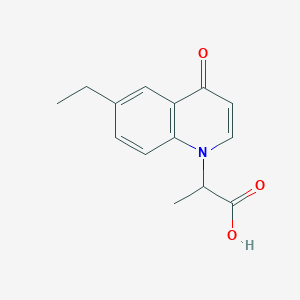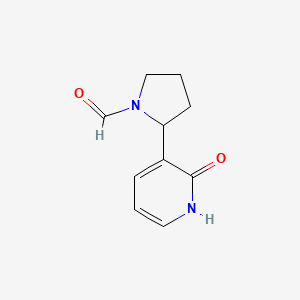![molecular formula C9H9ClN4OS B11802932 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide: is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: This compound is structurally similar but has an acetamide group instead of an isobutyramide group.
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: Another related compound with an amine group at the 2-position.
Uniqueness: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H9ClN4OS |
|---|---|
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H9ClN4OS/c1-4(2)7(15)14-9-13-5-6(10)11-3-12-8(5)16-9/h3-4H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
XFIAJSWGMUVKRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(S1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






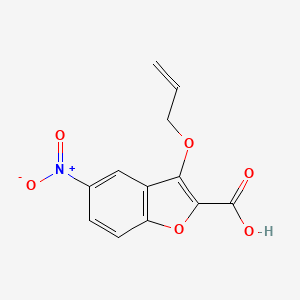
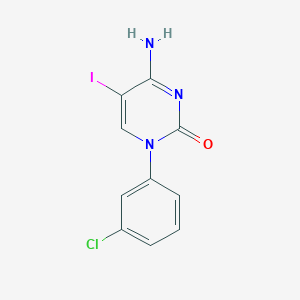


![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
